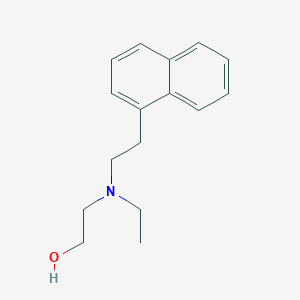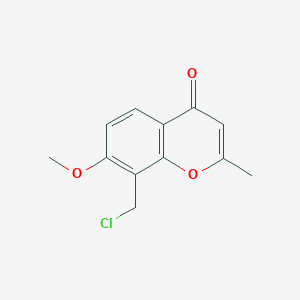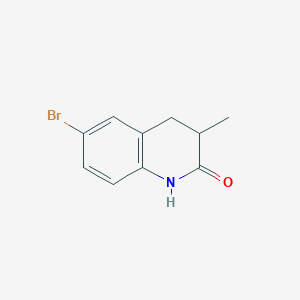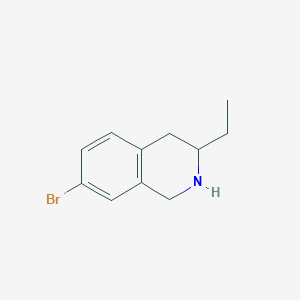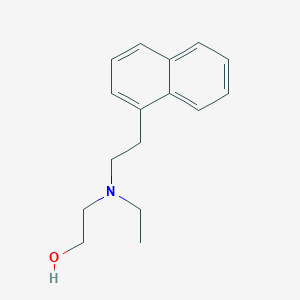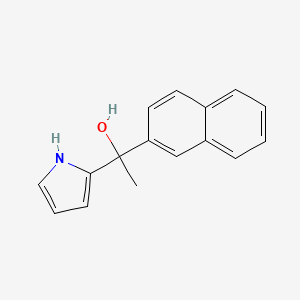
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features a naphthalene ring and a pyrrole ring connected through an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol typically involves the reaction of naphthalene derivatives with pyrrole derivatives under specific conditions. One common method might include:
Grignard Reaction: Reacting a naphthalen-2-yl magnesium bromide with 1H-pyrrole-2-carbaldehyde in the presence of a suitable solvent like diethyl ether.
Reduction: Reducing the resulting intermediate with a reducing agent such as lithium aluminum hydride to obtain the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate to form corresponding ketones or aldehydes.
Reduction: Further reduction to form more saturated alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Diethyl ether, tetrahydrofuran.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)methanol: Similar structure but with a methanol moiety.
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)propane: Similar structure but with a propane moiety.
Uniqueness
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol is unique due to the specific combination of naphthalene and pyrrole rings connected through an ethanol group. This structure may impart unique chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-naphthalen-2-yl-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C16H15NO/c1-16(18,15-7-4-10-17-15)14-9-8-12-5-2-3-6-13(12)11-14/h2-11,17-18H,1H3 |
InChI Key |
UKTYDGNMRMKZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C3=CC=CN3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


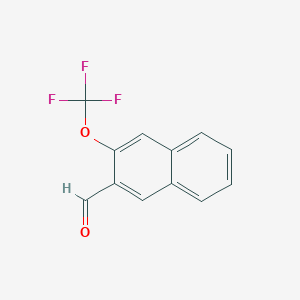
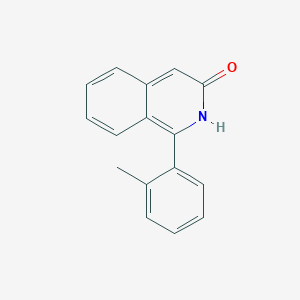


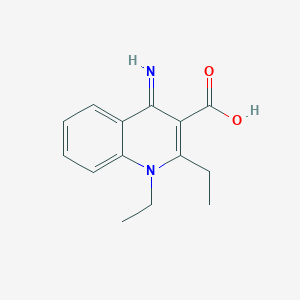

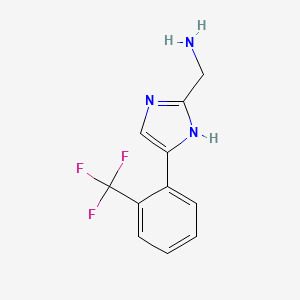
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
